2-Morpholinoethyl isocyanide
Overview
Description
2-Morpholinoethyl isocyanide (2-MEC) is a novel chemical compound with potential applications in scientific research. It is an alkyl isocyanide, an organic compound consisting of a carbon atom attached to an isocyanide functional group. 2-MEC has been shown to have unique properties that make it useful for a variety of research applications. In
Scientific Research Applications
1. Synthesis of Polysubstituted Cyclopentenes
2-Morpholinoethyl isocyanide plays a crucial role in the synthesis of polysubstituted cyclopentenes. A study explored the reaction mechanisms of this process using density functional theory. The research highlighted the nucleophilic attack of 2-morpholinoethyl isocyanide on various reactants and identified the most energetically favorable reaction channels, indicating that these reactions can occur easily at room temperature (Wang et al., 2013).
2. Cyclometalated Iridium Complexes
2-Morpholinoethyl isocyanide is used in the synthesis of cyclometalated iridium complexes with cyano and isocyanide ligands. These complexes exhibit strong blue photoluminescence, indicating their potential in photophysical applications. The study detailed the structural and electrochemical properties of these complexes, noting their high quantum yields and luminescent lifetimes (Dedeian et al., 2007).
3. Organic Synthesis and Coupling Reagent
A specific reference to 2-morpholinoethyl isocyanide describes its use as a coupling reagent for amino acids and in amide synthesis. This application highlights its significance in organic chemistry for synthesizing various compounds. The paper provides detailed information on its physical properties, solubility, and preparative methods, emphasizing its role in organic synthesis (Osborn & Schneider, 2012).
4. Multicomponent Synthesis of Morpholin-2-one Derivatives
The compound is also utilized in a one-pot procedure for synthesizing morpholin-2-one derivatives. This process involves an Ugi multicomponent reaction, demonstrating the compound's versatility in creating novel derivatives with potential medicinal chemistry applications (Kim et al., 2001).
5. Synthesis of α-Amino Isocyanides
Another study showcases the synthesis of α-morpholinobenzyl isocyanide, where 2-morpholinoethyl isocyanide could be a related compound. This synthesis is important for creating α-amino isocyanides and α-alkylthio isocyanides, which have various applications in organic chemistry (Katritzky et al., 1993).
6. Polymerization and Functional Oxazoline-Containing Polymers
In the field of polymer science, isocyanides like 2-morpholinoethyl isocyanide are used in polymerization processes. This application leads to the creation of functional oxazoline-containing polymers, showcasing the compound's significance in developing materials with specific properties (Cheng et al., 2020).
properties
IUPAC Name |
4-(2-isocyanoethyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-8-2-3-9-4-6-10-7-5-9/h2-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRZPLYKVDHOSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCN1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374788 | |
Record name | 4-(2-isocyanoethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinoethyl isocyanide | |
CAS RN |
78375-48-1 | |
Record name | 4-(2-isocyanoethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Morpholinoethyl isocyanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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